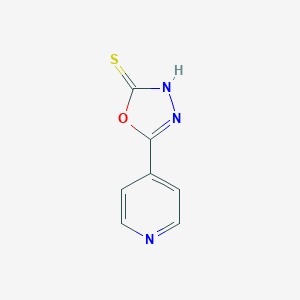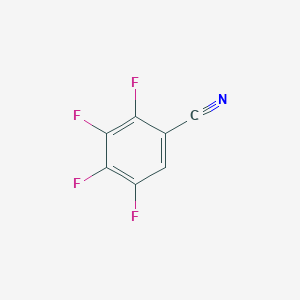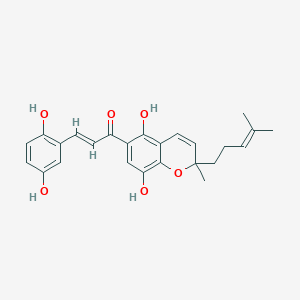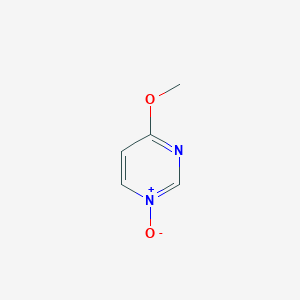
4-Methoxypyrimidine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxypyrimidine 1-oxide (4-MPO) is a heterocyclic compound that has gained attention due to its unique properties and potential applications in various fields of science. This compound is a derivative of pyrimidine and is commonly used in scientific research for its ability to act as a free radical scavenger and mimic the effects of hypoxia.
科学研究应用
4-Methoxypyrimidine 1-oxide has been extensively used in scientific research due to its ability to mimic the effects of hypoxia. Hypoxia is a condition where there is a lack of oxygen supply to the tissues, and it has been associated with various pathophysiological conditions such as cancer, stroke, and heart disease. 4-Methoxypyrimidine 1-oxide has been shown to activate hypoxia-inducible factor (HIF), a transcription factor that plays a crucial role in cellular adaptation to hypoxia. This activation of HIF by 4-Methoxypyrimidine 1-oxide has been shown to have potential therapeutic applications in the treatment of various diseases.
作用机制
The mechanism of action of 4-Methoxypyrimidine 1-oxide involves its ability to scavenge free radicals and mimic the effects of hypoxia. Free radicals are highly reactive molecules that can cause damage to cells and tissues, leading to various pathophysiological conditions. 4-Methoxypyrimidine 1-oxide acts as a free radical scavenger by donating an electron to the free radical, neutralizing its reactivity. Additionally, 4-Methoxypyrimidine 1-oxide activates HIF, which in turn activates various genes involved in cellular adaptation to hypoxia.
生化和生理效应
4-Methoxypyrimidine 1-oxide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-Methoxypyrimidine 1-oxide can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and modulate immune responses. In vivo studies have shown that 4-Methoxypyrimidine 1-oxide can protect against ischemia-reperfusion injury (tissue damage caused by the restoration of blood flow after a period of ischemia), reduce infarct size (area of tissue damage) in the heart, and improve cognitive function in animal models of stroke.
实验室实验的优点和局限性
One of the advantages of using 4-Methoxypyrimidine 1-oxide in lab experiments is its ability to mimic the effects of hypoxia without the need for specialized equipment or facilities. Additionally, 4-Methoxypyrimidine 1-oxide is relatively stable and can be easily synthesized in the lab. However, one of the limitations of using 4-Methoxypyrimidine 1-oxide is its potential toxicity, particularly at high concentrations. Researchers must exercise caution when working with 4-Methoxypyrimidine 1-oxide and take appropriate safety measures.
未来方向
There are several future directions for research on 4-Methoxypyrimidine 1-oxide. One area of interest is the potential therapeutic applications of 4-Methoxypyrimidine 1-oxide in the treatment of various diseases, particularly cancer and ischemic conditions. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 4-Methoxypyrimidine 1-oxide, particularly its ability to activate HIF. Finally, research is needed to determine the optimal dosage and administration of 4-Methoxypyrimidine 1-oxide for therapeutic use.
Conclusion
In conclusion, 4-Methoxypyrimidine 1-oxide is a heterocyclic compound that has gained attention due to its unique properties and potential applications in various fields of science. Its ability to mimic the effects of hypoxia and act as a free radical scavenger has made it a valuable tool in scientific research. While there are limitations to its use, the potential therapeutic applications of 4-Methoxypyrimidine 1-oxide make it an area of interest for future research.
合成方法
The synthesis of 4-Methoxypyrimidine 1-oxide can be achieved through several methods, including the oxidation of 4-methoxypyrimidine with hydrogen peroxide or the reaction of 4-methoxypyrimidine with potassium permanganate. However, the most common method involves the oxidation of 4-methoxypyrimidine with m-chloroperbenzoic acid (MCPBA) in the presence of a catalyst such as sulfuric acid. This method yields high purity and a high yield of 4-Methoxypyrimidine 1-oxide.
属性
IUPAC Name |
4-methoxy-1-oxidopyrimidin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-2-3-7(8)4-6-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUCXONZOFIMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=[N+](C=C1)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-oxidopyrimidin-1-ium | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

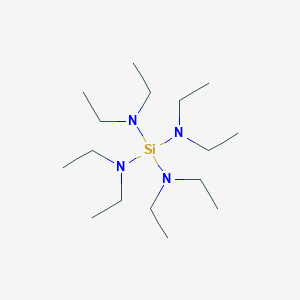

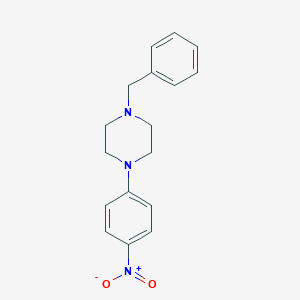
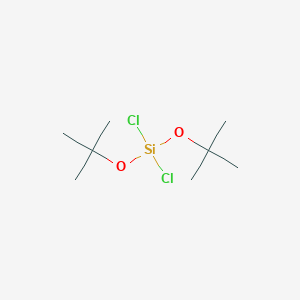
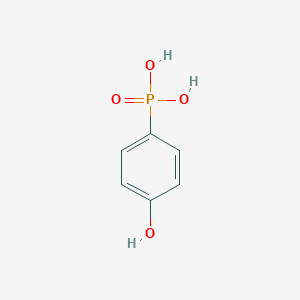
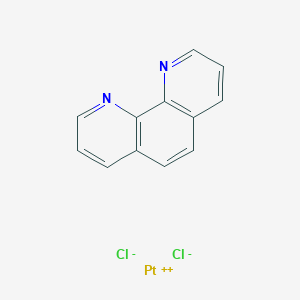
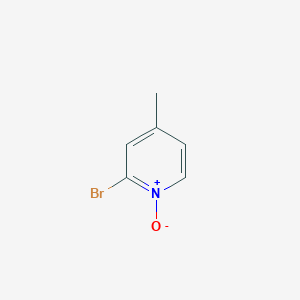
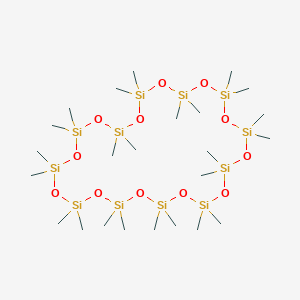
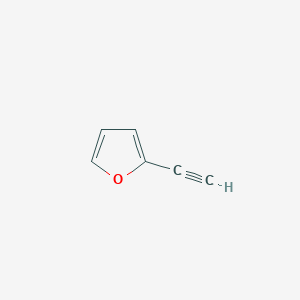
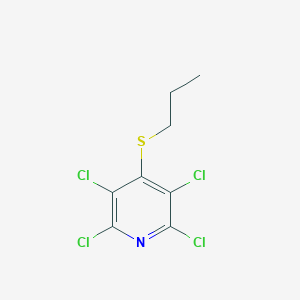
![2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene](/img/structure/B98711.png)
